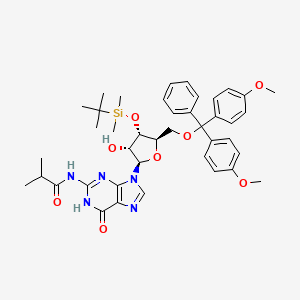

5'-DMT-3'-TBDMS-ibu-rG

Descripción

Evolution of Oligonucleotide Synthesis Methodologies

The ability to synthesize custom sequences of RNA is the result of decades of chemical innovation, moving from laborious solution-phase methods to highly efficient automated solid-phase techniques.

The concept of solid-phase synthesis was pioneered by R. Bruce Merrifield in the early 1960s for the synthesis of peptides, an achievement for which he was awarded the 1984 Nobel Prize in Chemistry. atdbio.comwikipedia.org This method involves anchoring the initial building block to an insoluble solid support, such as polystyrene beads or controlled-pore glass (CPG). atdbio.com The synthesis then proceeds in a stepwise manner, where excess reagents and byproducts are simply washed away after each reaction step, eliminating the need for complex purification between cycles. atdbio.com This approach drastically improved efficiency and laid the groundwork for automation. In the mid-1960s, Robert Letsinger first adapted this revolutionary technique for the synthesis of oligonucleotides, marking a pivotal moment in nucleic acid chemistry. danaher.comtrilinkbiotech.com

| Milestone | Researcher/Group | Year | Contribution |

| Invention of Solid-Phase Synthesis | R. Bruce Merrifield | 1963 | Developed solid-phase methodology for peptide synthesis, enabling automation and improved efficiency. peptide.com |

| First Solid-Phase Oligonucleotide Synthesis | Robert Letsinger | 1965 | Applied the solid-phase concept to synthesize short DNA fragments on a polymer support. trilinkbiotech.com |

| Development of Phosphotriester Method | Robert Letsinger | 1960s | Introduced a more stable phosphate (B84403) linkage during synthesis, improving yields over the phosphodiester method. trilinkbiotech.comumich.edu |

| Invention of Phosphoramidite (B1245037) Chemistry | Marvin Caruthers | Early 1980s | Developed stable yet highly reactive phosphoramidite monomers, which became the gold standard for synthesis. biotage.co.jp |

| Automation of Synthesis | Multiple contributors | Late 1970s-1980s | The robustness of solid-phase phosphoramidite chemistry enabled the development of fully automated synthesizers. atdbio.comwikipedia.org |

This table provides a summary of key historical developments in chemical oligonucleotide synthesis.

While early methods like the phosphodiester and H-phosphonate approaches were foundational, the introduction of phosphoramidite chemistry by Marvin Caruthers in the early 1980s revolutionized the field. biotage.co.jp This method is now almost universally used for both DNA and RNA synthesis. wikipedia.orgvapourtec.com It employs nucleoside phosphoramidites as the monomeric building blocks. These compounds are stable during storage but can be readily activated by a weak acid, such as tetrazole, to couple efficiently to the free 5'-hydroxyl group of the growing oligonucleotide chain attached to the solid support. wikipedia.orgnih.gov

The synthesis of RNA presents an additional challenge compared to DNA due to the presence of the 2'-hydroxyl group on the ribose sugar. rsc.orgrsc.org This group must be protected throughout the synthesis to prevent chain branching and degradation. The development of protecting groups for the 2'-hydroxyl, such as the tert-butyldimethylsilyl (TBDMS) group found in 5'-DMT-3'-TBDMS-ibu-rG, was a critical advancement for efficient RNA synthesis. rsc.orgnih.gov The phosphoramidite method for RNA synthesis thus proceeds through a four-step cycle for each nucleotide addition: deprotection, coupling, capping, and oxidation. biotage.co.jprsc.org

Protecting groups are the linchpins of controlled, site-specific oligonucleotide synthesis. umich.edu Their function is to render specific reactive groups inert, thereby directing the chemical reactions to the desired locations. springernature.com In the synthesis of an RNA strand using a building block like this compound, multiple protecting groups work in concert.

Transient 5' Protection : The 5'-dimethoxytrityl (DMT) group is acid-labile. umich.edu It protects the 5'-hydroxyl of the incoming phosphoramidite monomer. At the start of each synthesis cycle, this group is removed from the nucleotide at the end of the growing chain, providing a free hydroxyl for the next coupling reaction. danaher.comrsc.org

Persistent 2' Protection : The 2'-hydroxyl group of ribose is more sterically hindered than the 3'-hydroxyl, but its presence necessitates protection to avoid side reactions. nih.govnih.gov The tert-butyldimethylsilyl (TBDMS) group is a popular choice for this role. nih.gov It is stable to the acidic conditions used for DMT removal but can be cleaved at the end of the synthesis using a fluoride (B91410) source. wikipedia.org

Persistent Base Protection : The exocyclic amino groups on the nucleobases (adenine, guanine (B1146940), and cytosine) are nucleophilic and must be protected to prevent reactions during the coupling step. umich.edunih.gov The isobutyryl (iBu) group on the guanine base of this compound is a common acyl-type protecting group that is removed during the final deprotection step, typically with ammonia. nih.gov

| Protecting Group | Position Protected | Chemical Lability | Role in Synthesis |

| 4,4'-Dimethoxytrityl (DMT) | 5'-Hydroxyl | Acid-Labile | Transient protection; removed at the start of each synthesis cycle to allow chain elongation. biotage.co.jp |

| tert-Butyldimethylsilyl (TBDMS) | 2'-Hydroxyl | Fluoride-Labile | Persistent protection; prevents branching and degradation during RNA synthesis. wikipedia.org |

| Isobutyryl (iBu) | Exocyclic Amine of Guanine | Base-Labile (Ammonia) | Persistent protection; prevents side reactions at the nucleobase during chain assembly. nih.gov |

| 2-Cyanoethyl | Phosphate Oxygen | Base-Labile | Persistent protection of the phosphite (B83602) triester linkage until final deprotection. biotage.co.jp |

This table details the protecting groups relevant to the synthesis of RNA using monomers like this compound.

Significance of Protected Ribonucleoside Building Blocks in Contemporary RNA Research

The availability of high-purity, reliably protected ribonucleoside phosphoramidites is fundamental to nearly all areas of RNA research, from basic science to the development of novel therapeutics.

The solid-phase phosphoramidite method is exceptionally well-suited for automation. atdbio.com Modern DNA/RNA synthesizers are computer-controlled instruments that can perform the repetitive cycles of deprotection, coupling, capping, and oxidation with high fidelity. danaher.comwikipedia.org This automation allows for the rapid and routine synthesis of RNA oligonucleotides of specific, desired sequences. atdbio.comttu.ee The success of this automation hinges on the quality of the building blocks like this compound. Their stability ensures they can be stored and handled by the synthesizer, while their predictable reactivity ensures high coupling efficiencies—often exceeding 99%—at each step of chain elongation. eurofinsus.com This capability has made custom synthetic RNA readily accessible to researchers worldwide, underpinning countless experiments in molecular biology. atdbio.comdanaher.com

Beyond the four canonical bases, natural RNA contains over 170 known chemical modifications that play crucial roles in its structure and function. acs.orglife-science-alliance.orgbiorxiv.org Furthermore, scientists often wish to introduce unnatural or reporter groups (like fluorescent labels) into RNA to study its dynamics and interactions. acs.orgnih.gov Chemical synthesis using protected building blocks is the premier method for achieving precise, site-specific incorporation of these modifications. acs.orgnih.gov

By preparing a phosphoramidite of a modified nucleoside, it can be introduced at any desired position in the sequence during automated synthesis. nih.gov This allows researchers to dissect the functional role of a single natural modification or to place a biophysical probe at a strategic location within an RNA molecule. acs.org This powerful capability is essential for studying RNA catalysis (ribozymes), gene regulation by non-coding RNAs, and the mechanisms of RNA-protein interactions. nih.govnih.gov The ability to synthesize specifically modified RNA strands has been instrumental in fields like RNA interference (RNAi) and the development of mRNA vaccines. vapourtec.comeurofinsus.com

Advancements in RNA-Based Therapeutics and Diagnostics

The last two decades have witnessed a revolution in medicine, largely driven by a deeper understanding of RNA's biological roles and our ability to synthesize it chemically. hamayaku.ac.jp RNA-based drugs, such as small interfering RNAs (siRNAs), antisense oligonucleotides (ASOs), and messenger RNA (mRNA) vaccines, have emerged as a powerful new class of therapeutics capable of targeting diseases at the genetic level. hamayaku.ac.jppmjournal.irtandfonline.com This progress would be impossible without the availability of high-purity, chemically synthesized RNA, which in turn depends on foundational building blocks like this compound.

The success of RNA therapeutics is directly linked to the quality of the synthetic oligonucleotides used. The ability to produce RNA sequences with high fidelity is paramount for their safety and efficacy. acs.orgnih.gov For instance:

mRNA Vaccines : The rapid development of mRNA vaccines for COVID-19 was a landmark achievement, showcasing the speed and adaptability of RNA technology. technologynetworks.comsynbio-tech.com The synthesis of these long mRNA molecules requires highly efficient and reliable phosphoramidite chemistry, where each coupling step, including the addition of guanosine (B1672433) via its protected form, must proceed with near-perfect yield to ensure the final product is correct and functional.

siRNA and ASO Therapies : These therapies utilize short, synthetic RNA strands to silence the expression of disease-causing genes. tandfonline.comresearchgate.net Several such drugs have been approved for treating rare genetic disorders, such as hereditary transthyretin-mediated amyloidosis and spinal muscular atrophy. hamayaku.ac.jp The chemical modifications and purity afforded by using building blocks like this compound are essential for the stability, specificity, and therapeutic activity of these drugs. researchgate.net

The 2'-O-TBDMS protecting group, in particular, became a standard in the field, allowing for the robust synthesis of RNA oligonucleotides. nih.govdiva-portal.org While newer protecting group strategies are continuously being developed to further improve efficiency, the TBDMS-based chemistry remains a widely used and reliable method. nih.govacs.org The synthesis of the phosphoramidite version of this compound, 5'-O-DMT-2'-O-TBDMS-N2-isobutyrylguanosine 3'-CE phosphoramidite , is the final step before it can be used in an automated synthesizer, where it demonstrates high coupling efficiency. biosynth.com

The data below summarizes the key properties of the title compound and its phosphoramidite derivative, which are essential for its function in chemical synthesis.

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

This table details the fundamental chemical properties of the protected ribonucleoside.

| Property | Value | Reference |

| IUPAC Name | N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-[[tert-butyl(dimethyl)silyl]oxy]oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide | |

| CAS Number | 81256-89-5 | smolecule.com |

| Molecular Formula | C₄₁H₅₁N₅O₈Si | smolecule.com |

| Molecular Weight | 769.96 g/mol | medchemexpress.com |

| Appearance | White to off-white powder | hongene.com |

| Primary Use | Intermediate in oligonucleotide synthesis | chemsrc.com |

Table 2: Properties of the Corresponding Phosphoramidite Building Block

This table describes the activated form of the compound used directly in automated RNA synthesis.

| Property | Value | Reference |

| Compound Name | 5'-O-DMT-2'-O-tert-Butyldimethylsilyl-N2-isobutyrylguanosine 3'-CE phosphoramidite | |

| CAS Number | 147201-04-5 | biosynth.com |

| Molecular Formula | C₅₀H₆₈N₇O₉PSi | biosynth.com |

| Molecular Weight | 970.18 g/mol | biosynth.com |

| Purity | ≥98% by HPLC | |

| Application | Incorporation of ribo-Guanosine in automated RNA synthesis |

Table of Compound Names

| Abbreviation / Trivial Name | Full Chemical Name |

| This compound | N2-isobutyryl-5'-O-(4,4'-dimethoxytrityl)-3'-O-(tert-butyldimethylsilyl)guanosine |

| DMT | 4,4'-Dimethoxytrityl |

| TBDMS | tert-butyldimethylsilyl |

| ibu | isobutyryl |

| rG | riboGuanosine |

| ASO | Antisense oligonucleotide |

| siRNA | Small interfering RNA |

| mRNA | Messenger RNA |

| CE Phosphoramidite | Cyanoethyl phosphoramidite |

| 5'-O-DMT-2'-O-TBDMS-N2-isobutyrylguanosine 3'-CE phosphoramidite | 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3'-O-[(2-cyanoethoxy)(diisopropylamino)phosphino]-2'-O-[dimethyl(2-methyl-2-propanyl)silyl]-N-isobutyrylguanosine |

Structure

2D Structure

Propiedades

IUPAC Name |

N-[9-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H51N5O8Si/c1-25(2)36(48)44-39-43-35-32(37(49)45-39)42-24-46(35)38-33(47)34(54-55(8,9)40(3,4)5)31(53-38)23-52-41(26-13-11-10-12-14-26,27-15-19-29(50-6)20-16-27)28-17-21-30(51-7)22-18-28/h10-22,24-25,31,33-34,38,47H,23H2,1-9H3,(H2,43,44,45,48,49)/t31-,33-,34-,38-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAIQBZNFPUNWMQ-CJEGOSRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O[Si](C)(C)C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O[Si](C)(C)C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H51N5O8Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101107193 | |

| Record name | 5′-O-[Bis(4-methoxyphenyl)phenylmethyl]-3′-O-[(1,1-dimethylethyl)dimethylsilyl]-N-(2-methyl-1-oxopropyl)guanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101107193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

770.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81256-89-5 | |

| Record name | 5′-O-[Bis(4-methoxyphenyl)phenylmethyl]-3′-O-[(1,1-dimethylethyl)dimethylsilyl]-N-(2-methyl-1-oxopropyl)guanosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81256-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5′-O-[Bis(4-methoxyphenyl)phenylmethyl]-3′-O-[(1,1-dimethylethyl)dimethylsilyl]-N-(2-methyl-1-oxopropyl)guanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101107193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization of 5 Dmt 3 Tbdms Ibu Rg

Synthetic Pathways to Protected Guanosine (B1672433) Derivatives

The synthesis of fully protected ribonucleosides like 5'-DMT-3'-TBDMS-ibu-rG is a multi-step process that relies on the careful and regioselective introduction of various protecting groups. The order of these protection steps is crucial to prevent unwanted side reactions and to achieve high yields of the desired product.

Ribonucleosides possess three hydroxyl groups (2', 3', and 5') and, in the case of guanosine, a reactive exocyclic amine on the nucleobase. To achieve the desired 3'-O-silylation, a regioselective approach is necessary to differentiate between the 2'- and 3'-hydroxyl groups, which have similar reactivity.

One common strategy involves the transient protection of the 5'- and 3'-hydroxyl groups, allowing for the selective modification of the 2'-hydroxyl group. However, for the synthesis of 3'-O-TBDMS protected nucleosides, direct silylation methods are often employed, which can lead to a mixture of 2'- and 3'-silylated isomers, as well as the 2',3'-disilylated product. The separation of these isomers can be challenging, necessitating the development of regioselective silylation methods.

Strategies to achieve regioselective 3'-O-silylation often involve exploiting the subtle differences in the steric and electronic environments of the 2'- and 3'-hydroxyl groups. The choice of silylating agent, catalyst, and reaction conditions can significantly influence the regioselectivity of the reaction.

The protection of the 5'-hydroxyl group is typically the first step in the synthesis of protected ribonucleosides. The dimethoxytrityl (DMT) group is widely used for this purpose due to its facile and high-yield introduction and its lability under acidic conditions, which allows for its selective removal during automated solid-phase RNA synthesis.

The reaction involves treating the N2-protected guanosine with 4,4'-dimethoxytrityl chloride (DMT-Cl) in the presence of a base, such as pyridine (B92270) or N,N-diisopropylethylamine (DIPEA). The primary 5'-hydroxyl group is significantly more reactive than the secondary 2'- and 3'-hydroxyl groups, leading to a high degree of regioselectivity for the 5'-position.

Table 1: Typical Reagents for 5'-O-DMT Protection

| Reagent | Function |

|---|---|

| N2-isobutyryl-guanosine | Starting material |

| 4,4'-Dimethoxytrityl chloride (DMT-Cl) | DMT protecting group source |

| Pyridine or DIPEA | Base catalyst and solvent |

Following the protection of the 5'-hydroxyl group, the next crucial step is the regioselective introduction of the tert-butyldimethylsilyl (TBDMS) group at the 3'-position. The TBDMS group is a popular choice for 2'- or 3'-hydroxyl protection due to its stability under the conditions of oligonucleotide synthesis and its selective removal using fluoride (B91410) ions.

Achieving high regioselectivity for the 3'-position can be accomplished through various methods. One approach involves the use of specific catalysts and reaction conditions that favor the silylation of the 3'-hydroxyl over the 2'-hydroxyl. For instance, using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a silver nitrate (B79036) and pyridine catalyst system can provide a degree of selectivity.

Alternatively, a more controlled approach involves the transient protection of the 2'-hydroxyl group, followed by silylation of the 3'-hydroxyl and subsequent removal of the transient 2'-protecting group. However, direct selective silylation methods are often preferred for their operational simplicity. The reaction is typically performed on the 5'-O-DMT-N2-isobutyryl-guanosine intermediate.

The exocyclic N2-amino group of guanine (B1146940) is nucleophilic and requires protection to prevent side reactions during oligonucleotide synthesis. The isobutyryl (ibu) group is a commonly used protecting group for this purpose. It is introduced by reacting guanosine with isobutyric anhydride (B1165640) or isobutyryl chloride.

A common method for the N2-acylation of guanosine is the transient protection method. This involves the in situ silylation of the hydroxyl groups of guanosine with a reagent like trimethylsilyl (B98337) chloride (TMSCl), followed by the addition of the acylating agent. The silyl (B83357) groups enhance the solubility of the nucleoside in organic solvents and direct the acylation to the exocyclic amino group. The silyl groups are then removed during aqueous workup.

Chemical Transformation and Purification Methodologies

The successful synthesis of this compound relies on carefully controlled reaction conditions and effective purification techniques to isolate the desired product in high purity.

The derivatization of guanosine to its fully protected form involves a series of reactions, each with its specific set of conditions to maximize yield and selectivity.

N2-Acylation: The protection of the guanine base with the isobutyryl group is typically carried out in a solvent such as pyridine or N,N-dimethylformamide (DMF). The use of excess acylating agent and elevated temperatures can drive the reaction to completion.

5'-Tritylation: The introduction of the DMT group is generally performed at room temperature in pyridine. Careful monitoring of the reaction is necessary to avoid side reactions.

3'-Silylation: The regioselective silylation of the 3'-hydroxyl group is a critical step. The reaction is often carried out at low temperatures to enhance selectivity. The choice of solvent, such as pyridine or a mixture of pyridine and dichloromethane (B109758), can also influence the outcome of the reaction.

Table 2: Summary of a Potential Synthetic Sequence and Conditions

| Step | Reaction | Key Reagents | Typical Solvent | Typical Temperature |

|---|---|---|---|---|

| 1 | N2-Isobutyrylation | Isobutyric anhydride, TMSCl | Pyridine | Room Temp to 50°C |

| 2 | 5'-O-DMT Protection | DMT-Cl, DMAP | Pyridine | Room Temperature |

Following the completion of the synthetic sequence, the crude product is typically purified using column chromatography on silica (B1680970) gel. The lipophilic nature of the DMT group greatly facilitates this purification process. The final product is usually obtained as a stable, white foam. The structure and purity of this compound are confirmed by various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Isolation and Purification Techniques for Protected Ribonucleosides

The isolation and purification of protected ribonucleosides, such as this compound, are critical steps to ensure high purity for subsequent applications, particularly in oligonucleotide synthesis. The presence of multiple reactive hydroxyl groups and the amino group on the guanine base necessitates a multi-step protection strategy, which often results in a complex mixture of the desired product, incompletely reacted starting materials, and byproducts from the formation of isomeric products (e.g., 2'-TBDMS isomer) or multisilylated species. cdnsciencepub.comnih.gov Consequently, robust purification techniques are essential.

The primary method for purifying protected ribonucleosides on a laboratory scale is silica gel column chromatography . mdpi.com This technique separates compounds based on their differential adsorption to the silica stationary phase and their solubility in the mobile phase. mdpi.com For DMT and TBDMS protected nucleosides, solvent systems typically consist of a mixture of a non-polar solvent like hexane (B92381) or dichloromethane and a more polar solvent such as ethyl acetate (B1210297) or methanol (B129727). rsc.org The gradient of the polar solvent is carefully adjusted to achieve optimal separation of the target compound from impurities. nih.gov While effective, flash chromatography can be labor-intensive and requires large volumes of high-purity solvents, making it less attractive for industrial-scale production. google.com

An alternative approach is selective solvent extraction or washing . google.com This method exploits differences in solubility between the desired product and impurities. The crude solid product can be washed with a solvent system designed to dissolve specific polar or non-polar impurities while leaving the protected ribonucleoside largely undissolved. google.com For instance, a mixture of hexane, methylene (B1212753) chloride, and methanol can be optimized to remove impurities, minimizing product loss. google.com This technique can be more cost-effective and scalable than chromatography.

For analytical purposes and small-scale purification, High-Performance Liquid Chromatography (HPLC) is often employed. researchgate.net Reversed-phase HPLC, using columns like C18, can effectively separate the desired product from closely related isomers with high resolution. nih.gov The separation is based on the differential partitioning of the compounds between the non-polar stationary phase and a polar mobile phase, typically a mixture of acetonitrile (B52724) and an aqueous buffer. nih.gov

Specialized solid-phase extraction (SPE) cartridges, such as the Glen-Pak™ cartridges , are also utilized, particularly for "DMT-on" purification strategies in automated oligonucleotide synthesis. yale.eduglenresearch.com In this method, the final synthesized RNA strand still has the 5'-DMT group attached. This lipophilic group allows the desired full-length product to be selectively retained on a reversed-phase cartridge while shorter failure sequences are washed away. yale.edu Although primarily used for oligonucleotides, the principle is relevant to the purification of the monomer itself, which retains the DMT group.

| Technique | Principle of Separation | Primary Application | Advantages | Disadvantages |

|---|---|---|---|---|

| Silica Gel Column Chromatography | Differential adsorption | Lab-scale preparative purification | High resolution for many mixtures; versatile. mdpi.com | Solvent- and labor-intensive; difficult to scale up. google.com |

| Selective Solvent Extraction | Differential solubility | Large-scale purification | Cost-effective; scalable. google.com | May not provide as high purity as chromatography; optimization required. |

| High-Performance Liquid Chromatography (HPLC) | Differential partitioning | Analytical and small-scale preparative purification | Excellent resolution and purity; quantifiable. researchgate.net | Expensive equipment; limited sample load for preparative scale. |

| Solid-Phase Extraction (SPE) | Selective retention (e.g., DMT group) | "DMT-on" purification | Rapid; efficient for specific applications. glenresearch.com | Specific to compounds with a suitable retention group. |

Spectroscopic Characterization (Excluding Chemical/Physical Properties)

Following purification, the structural integrity of this compound must be confirmed. This is achieved through a combination of spectroscopic techniques that provide detailed information about the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for the structural elucidation of protected ribonucleosides.

¹H NMR provides information on the number and chemical environment of protons. Key diagnostic signals include the anomeric proton (H1') of the ribose sugar, the aromatic protons of the DMT group and the guanine base, and the characteristic signals for the silyl protecting group (tert-butyl and dimethyl protons) and the isobutyryl group. nih.govnih.gov The specific chemical shifts and coupling constants of the ribose protons (H1', H2', H3', etc.) are crucial for confirming the position of the TBDMS group at the 3'-hydroxyl.

¹³C NMR complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the ribose carbons are particularly sensitive to the substitution pattern, allowing for unambiguous confirmation of the 3'-O-silylation. nih.gov

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and to obtain information about its elemental composition, thus confirming that the correct protecting groups have been attached. nih.gov Electrospray ionization (ESI) is a common technique for analyzing these non-volatile molecules. nih.govnih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule, further confirming its identity. nih.gov Tandem mass spectrometry (MS/MS) can be used to fragment the molecule, and the resulting fragmentation pattern provides further structural evidence by showing the loss of protecting groups or parts of the nucleoside structure. acs.org

| Technique | Parameter | Expected Observation |

|---|---|---|

| ¹H NMR | DMT Protons | Multiple signals in the aromatic region (~6.8-7.5 ppm) and a characteristic singlet for the two methoxy (B1213986) groups (~3.8 ppm). nih.gov |

| Ribose Protons | Distinct signals for H1', H2', H3', H4', and H5' protons. The chemical shift of H3' would be indicative of silylation. nih.gov | |

| TBDMS Protons | Two sharp singlets: one for the nine protons of the tert-butyl group (~0.9 ppm) and one for the six protons of the two methyl groups (~0.1 ppm). nih.gov | |

| Isobutyryl Protons | A multiplet (septet) for the CH proton and a doublet for the two methyl groups. | |

| ¹³C NMR | Ribose Carbons | Five distinct signals for the ribose carbons. The C3' signal would be shifted compared to the unprotected or 2'-protected nucleoside. nih.gov |

| Protecting Group Carbons | Signals corresponding to the carbons of the DMT, TBDMS, and isobutyryl groups. nih.gov | |

| Mass Spectrometry (ESI-MS) | Molecular Ion | An ion peak corresponding to the mass of the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺). nih.gov For C₄₁H₅₁N₅O₈Si, the expected exact mass is ~769.35 g/mol. |

Application of 5 Dmt 3 Tbdms Ibu Rg in Advanced Rna Synthesis

Integration into Solid-Phase Oligoribonucleotide Synthesis Cycles

Solid-phase synthesis allows for the efficient construction of RNA oligomers by sequentially adding nucleotide building blocks to a growing chain anchored to a solid support, such as controlled pore glass (CPG). The 5'-DMT-3'-TBDMS-ibu-rG phosphoramidite (B1245037) is designed for seamless integration into the automated cycles of this process.

The core of RNA synthesis is the phosphoramidite method, a series of chemical reactions that forms the phosphodiester backbone of the RNA molecule. In each cycle, the 5'-DMT group of the support-bound nucleotide is removed with a mild acid, exposing a free 5'-hydroxyl group. The this compound phosphoramidite, dissolved in an anhydrous solvent like acetonitrile (B52724), is then activated by a weak acid, such as 5-ethylthio-1H-tetrazole (ETT) or 5-benzylthio-1H-tetrazole (BTT), and couples to the free 5'-hydroxyl group. glenresearch.comsemanticscholar.org

The efficiency of this coupling step is critical for the synthesis of long, high-purity oligonucleotides. The bulky tert-butyldimethylsilyl (TBDMS) group at the 2'-position can cause steric hindrance, which may reduce coupling efficiency compared to DNA synthesis. atdbio.com To overcome this, optimized activators and extended coupling times (typically 3-6 minutes) are employed to ensure near-quantitative reaction yields, often exceeding 97-99% per step. glenresearch.comgoogle.com Following coupling, any unreacted 5'-hydroxyl groups are permanently blocked ("capped"), and the newly formed phosphite (B83602) triester linkage is oxidized to the more stable phosphate (B84403) triester. This four-step cycle (deprotection, coupling, capping, oxidation) is repeated until the desired RNA sequence is assembled.

Table 1: Factors Influencing Coupling Efficiency in RNA Synthesis

| Factor | Description | Impact on Efficiency |

|---|---|---|

| Activator | Weak acids like ETT or BTT that protonate the phosphoramidite. | Stronger activators like BTT can reduce coupling times from 6 to 3 minutes. glenresearch.com |

| Coupling Time | Duration of the coupling reaction step. | Longer times (3-12 minutes) are required for sterically hindered RNA monomers to achieve high yields. glenresearch.comglenresearch.com |

| Monomer Quality | Purity and stability of the phosphoramidite building block. | High purity is essential to prevent side reactions and ensure high coupling rates. |

| Solvent Anhydricity | Absence of water in reagents and solvents. | Water can hydrolyze the activated phosphoramidite, reducing coupling efficiency. |

The success of RNA synthesis hinges on an orthogonal protecting group strategy, where different classes of protecting groups can be removed under distinct chemical conditions without affecting the others. rsc.org The this compound monomer is a prime example of this strategy. rsc.orgglenresearch.com

5'-DMT (Dimethoxytrityl) Group: This acid-labile group protects the 5'-hydroxyl. It is removed at the beginning of each synthesis cycle with a mild organic acid (e.g., dichloroacetic acid). Its removal is quantitative and generates a colored cation, which allows for real-time monitoring of synthesis efficiency. glenresearch.comnih.gov

3'-TBDMS (tert-butyldimethylsilyl) Group: This fluoride-labile silyl (B83357) ether protects the 2'-hydroxyl, which is crucial for preventing phosphodiester bond migration or cleavage during synthesis and deprotection. atdbio.comglenresearch.com It is stable to both the acidic conditions used to remove the DMT group and the basic conditions used for final deprotection of the nucleobases. rsc.org

N²-ibu (isobutyryl) Group: This base-labile acyl group protects the exocyclic amine of guanine (B1146940). It prevents unwanted side reactions during the phosphoramidite coupling and oxidation steps. atdbio.com

2'-CE (β-cyanoethyl) Group: This base-labile group protects the phosphorus atom of the phosphoramidite. It is removed at the end of the synthesis under basic conditions. rsc.org

This combination ensures that each protecting group serves its purpose during synthesis and can be removed in a specific order during the final deprotection phase without compromising the integrity of the RNA molecule. rsc.orgglenresearch.com

Once the synthesis is complete, the oligonucleotide must be cleaved from the solid support and all protecting groups must be removed. This multi-step process requires carefully controlled conditions to avoid degradation of the sensitive RNA molecule.

First, the base-labile protecting groups (the N²-isobutyryl on guanine and the β-cyanoethyl on the phosphate backbone) are removed, and the RNA is cleaved from the support. This is typically achieved by treating the support with a mixture of concentrated ammonium (B1175870) hydroxide (B78521) and ethanol (B145695) (3:1 v/v) at an elevated temperature (e.g., 55°C) for several hours. glenresearch.com Alternatively, milder conditions using aqueous methylamine (B109427) solutions can be employed to shorten deprotection times. rsc.orgresearchgate.net

The final and most critical step is the removal of the 2'-TBDMS groups. This is accomplished using a source of fluoride (B91410) ions. A common reagent is triethylamine (B128534) trihydrofluoride (TEA·3HF) in a solvent like N-methylpyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO), typically heated to 65°C for 2.5 hours. glenresearch.comyale.edu This step must be performed after the removal of the base-protecting groups, as premature desilylation can lead to cleavage of the phosphodiester backbone under basic conditions. glenresearch.com After deprotection, the crude RNA product is purified using techniques such as polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC). nih.gov

Table 2: Standard Deprotection Protocol for RNA Synthesized with TBDMS Chemistry

| Step | Reagent(s) | Conditions | Purpose |

|---|---|---|---|

| 1. Base Deprotection & Cleavage | Ammonium hydroxide/ethanol (3:1 v/v) | 55°C for 8-17 hours | Removes acyl (ibu) and cyanoethyl groups; cleaves RNA from solid support. glenresearch.com |

| 2. 2'-OH Desilylation | Triethylamine trihydrofluoride (TEA·3HF) in DMSO | 65°C for 2.5 hours | Removes the TBDMS protecting groups from all 2'-hydroxyl positions. glenresearch.comyale.edu |

Synthesis of Modified RNA Oligonucleotides

The phosphoramidite method, utilizing building blocks like this compound, is not limited to the four canonical bases. It is a versatile platform for creating RNA molecules with a wide range of chemical modifications, enabling advanced studies of RNA structure and function.

The synthesis of modified phosphoramidites allows for the incorporation of non-canonical nucleotides and analogs at specific sites within an RNA sequence. Researchers have successfully synthesized and incorporated 5'-DMT-2'-O-TBDMS protected phosphoramidites of nucleosides bearing functionalized linkers at the heterocyclic base. semanticscholar.orgnih.govresearchgate.net These linkers can carry reporter groups or be used for post-synthetic modifications.

Examples of incorporated analogs include:

Fluorophores and Quenchers: For use in fluorescence resonance energy transfer (FRET) studies.

Isotopically Labeled Nucleosides: For nuclear magnetic resonance (NMR) spectroscopy.

Therapeutic Analogs: Such as 2'-O-methyl or phosphorothioate (B77711) modifications, which can increase nuclease resistance. glenresearch.com

Selenium-Modified Nucleosides: To aid in X-ray crystallographic phasing. nih.gov

The synthesis of these modified phosphoramidites follows standard organic chemistry procedures, often starting from a modified nucleoside which is then protected with DMT and TBDMS groups before the final phosphitylation step. nih.govnih.gov The incorporation of these bulky modified monomers may require extended coupling times or more potent activators to achieve high efficiency. glenresearch.com

A powerful application of custom phosphoramidites is the site-specific labeling of RNA. This is often achieved by incorporating a nucleoside modified with a reactive functional group, such as an amino or thiol linker. nih.govau.dk After the full-length RNA is synthesized and purified, this unique reactive handle can be selectively conjugated to a molecule of interest, such as a fluorescent dye, a biotin (B1667282) tag, or a spin label for electron paramagnetic resonance (EPR) studies. nih.govresearchgate.netd-nb.info

For example, a phosphoramidite containing an amino-linker can be incorporated into an RNA sequence. semanticscholar.orgnih.gov Post-synthesis, this primary amine can be reacted with an N-hydroxysuccinimide (NHS) ester of a fluorescent dye like Cy5 or Alexa488, resulting in a stable amide bond that attaches the dye to a precise location in the RNA sequence. nih.gov This approach provides unparalleled control over the placement of labels, which is essential for sophisticated biophysical experiments aimed at elucidating the complex three-dimensional structures and dynamic functions of RNA molecules. nih.govd-nb.info

Challenges and Innovations in Long RNA Chain Synthesis

The chemical synthesis of long-chain ribonucleic acid (RNA) is a complex process fraught with challenges that limit the practical length of oligonucleotides that can be produced. The solid-phase synthesis approach, which utilizes phosphoramidite building blocks like this compound, faces hurdles related to reaction efficiency and the chemical stability of the growing RNA molecule. However, significant innovations in chemical strategies and protecting group technology continue to push the boundaries of what is achievable.

Challenges in Long RNA Synthesis

The synthesis of RNA is inherently less efficient than that of DNA, primarily due to the presence of the 2'-hydroxyl group on the ribose sugar. This group requires protection throughout the synthesis cycles, and the protecting group chosen, such as the tert-butyldimethylsilyl (TBDMS) group in this compound, introduces its own set of challenges.

Table 1: Impact of Average Coupling Efficiency on Theoretical Yield of Full-Length Oligonucleotide

| Oligonucleotide Length | Theoretical Yield at 99.5% Efficiency | Theoretical Yield at 99.0% Efficiency | Theoretical Yield at 98.0% Efficiency |

|---|---|---|---|

| 25-mer | 88.7% | 78.6% | 61.3% |

| 50-mer | 78.0% | 61.7% | 37.6% |

| 75-mer | 68.8% | 48.4% | 23.0% |

| 100-mer | 60.6% | 37.9% | 14.0% |

Chemical Instability and Side Reactions: The various chemical treatments required in each synthesis cycle can cause degradation of the growing RNA chain.

Depurination: The N-glycosidic bond connecting purine (B94841) bases (adenine and guanine) to the ribose backbone is susceptible to cleavage under the acidic conditions used to remove the 5'-dimethoxytrityl (DMT) group in each cycle. This reaction, known as depurination, creates an abasic (apurinic) site in the chain, which can lead to subsequent strand scission, thereby truncating the product. Depurination is considered a major factor that limits the achievable length of synthetic oligonucleotides.

Protecting Group Instability: The 2'-O-TBDMS group itself can be prematurely removed during the final, extended deprotection step, which uses basic conditions (e.g., aqueous ammonia) to cleave other protecting groups. The unintended exposure of the 2'-hydroxyl group under these basic conditions can lead to phosphodiester bond cleavage and degradation of the RNA chain. Furthermore, during the synthesis of the monomer itself, the TBDMS group can sometimes migrate from the 2'-OH to the 3'-OH position, which can lead to isomeric impurities in the phosphoramidite reagent.

Process-Related Difficulties: As the RNA chain elongates on the solid support, it can fold into stable secondary structures. These structures can make the 5'-hydroxyl group inaccessible for the next coupling reaction, leading to incomplete sequences. Additionally, the conditions required to cleave the finished oligonucleotide from some solid supports can be harsh enough to cause unwanted cleavage of the RNA backbone.

Innovations to Overcome Synthesis Challenges

Researchers have developed several innovative strategies to address the difficulties associated with long RNA synthesis. These advancements focus on alternative protecting groups, novel synthesis orientations, and optimized reaction conditions.

Advanced 2'-Hydroxyl Protecting Groups: A key area of innovation has been the development of alternative protecting groups that minimize steric hindrance and offer milder deprotection conditions.

TOM (2'-O-triisopropylsilyloxymethyl): This protecting group features a spacer between the bulky silyl moiety and the ribose ring. This design moves the sterically hindering group further away from the reaction center, resulting in higher coupling efficiencies and allowing for shorter reaction times compared to TBDMS-protected monomers. For the synthesis of a 100-mer, the TOM group was shown to yield a crude product with 33% purity, compared to 27% for the TBDMS equivalent.

2'-ACE (2'-bis(2-acetoxyethoxy)methyl): The 2'-ACE orthoester protecting group represents a significant improvement, enabling faster coupling rates and higher yields. A major advantage of the ACE group is that it is removed under very mild, near-neutral aqueous conditions, which avoids the harsh basic treatments that can degrade long RNA chains. This chemistry is considered a method of choice for the routine synthesis of RNA oligonucleotides in excess of 100 bases.

Table 2: Comparison of 2'-Hydroxyl Protecting Groups for RNA Synthesis

| Protecting Group | Key Feature | Advantage for Long RNA Synthesis |

|---|---|---|

| TBDMS (tert-butyldimethylsilyl) | Standard, bulky silyl group | Well-established chemistry |

| TOM (2'-O-triisopropylsilyloxymethyl) | Silyl group extended by an oxymethyl spacer | Reduced steric hindrance, higher coupling efficiency than TBDMS. |

| 2'-ACE (2'-O-bis(acetoxyethoxy)methyl) | Acid-labile orthoester | Fast coupling, high yields, very mild deprotection conditions. |

Novel Synthesis and Assembly Strategies:

Reverse (5'→3') Synthesis: The conventional direction for oligonucleotide synthesis is 3'→5'. An alternative approach that proceeds in the reverse 5'→3' direction has been developed. This method utilizes 3'-O-DMTr-5'-phosphoramidites and has been demonstrated to achieve coupling efficiencies surpassing 99% per step, enabling the successful synthesis of high-purity RNA oligomers in the 100- to 200-mer range.

Enzymatic Ligation: To generate very long RNA molecules, a convergent strategy can be employed. This involves the chemical synthesis of several shorter RNA fragments, which are then joined together using an enzyme such as T4 RNA ligase. This approach circumvents the problem of cumulative yield loss associated with the direct, linear synthesis of a single long chain. Specialized phosphoramidite reagents have been developed to efficiently introduce the necessary 5'-terminal phosphate group onto the fragments during solid-phase synthesis to make them ready for ligation.

Optimization of Reagents and Protocols: Improvements in the reagents used during the synthesis cycle have also enhanced the synthesis of long RNA. The use of more potent activators, such as 5-benzylmercapto-1H-tetrazole, facilitates faster and more complete coupling of sterically demanding phosphoramidites like this compound.

Analytical Methodologies for Synthetic Rna Incorporating Protected Guanosine

Quality Control and Purity Assessment of RNA Oligomers

Quality control is a critical step in the synthesis of RNA oligomers. It ensures that the synthesized molecule has the correct sequence and is free from impurities that could interfere with downstream applications.

Mass spectrometry is an indispensable tool for the quality control of synthetic oligonucleotides. It provides a highly accurate measurement of the molecular mass of the RNA oligomer, which can be compared to the theoretical mass calculated from its sequence. This comparison serves as a primary method for sequence verification. mz-at.dewaters.com

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for analyzing synthetic oligonucleotides. waters.comnih.gov This method allows for the separation of the target oligonucleotide from failure sequences and other impurities, followed by mass determination. nih.gov Impurities, such as incompletely deprotected oligomers still containing protecting groups (e.g., DMT, TBDMS, or isobutyryl groups), can be readily identified by the corresponding mass shifts. nih.gov

Enzymatic digestion of the RNA oligomer with specific ribonucleases (RNases), followed by MS analysis of the resulting fragments, can further confirm the sequence. uc.edunih.gov For instance, digestion with RNase T1, which cleaves after guanosine (B1672433) residues, will generate a specific set of fragments with predictable masses. Any deviation from the expected masses would indicate a sequence error or a modification. nih.gov

Below is a representative data table illustrating the expected masses of fragments from a hypothetical RNA sequence containing 5'-DMT-3'-TBDMS-ibu-rG upon RNase T1 digestion.

| RNA Fragment Sequence | Theoretical Mass (Da) | Observed Mass (Da) | Interpretation |

|---|---|---|---|

| 5'-ACGU-3' | 1305.8 | 1305.9 | Sequence Confirmed |

| 5'-[ibu-rG]CCA-3' | 1059.6 | 1059.7 | Modified Guanosine Confirmed |

| 5'-UUAGC-3' | 1589.0 | 1589.1 | Sequence Confirmed |

Chromatographic techniques are fundamental for assessing the homogeneity of synthetic RNA oligomers. These methods separate molecules based on their physical properties, such as size, charge, and hydrophobicity, allowing for the detection of any heterogeneity in the sample.

High-performance liquid chromatography (HPLC) is the most commonly used chromatographic technique for RNA analysis. glenresearch.comoup.com Different HPLC modes can be employed:

Ion-Exchange Chromatography (IEX): This technique separates oligonucleotides based on the negative charge of their phosphate (B84403) backbone. It is highly effective in separating full-length products from shorter failure sequences.

Reversed-Phase Chromatography (RPC): RPC separates oligonucleotides based on their hydrophobicity. The presence of the lipophilic 5'-DMT group allows for a "trityl-on" purification strategy, where the desired full-length product containing the DMT group is retained more strongly on the column than the "trityl-off" failure sequences. glenresearch.com

Ion-Pair Reversed-Phase Chromatography (IP-RPC): This method combines the principles of ion-exchange and reversed-phase chromatography by using an ion-pairing agent in the mobile phase to enhance the retention and separation of oligonucleotides. mz-at.de

The following table summarizes the application of different chromatographic techniques for assessing the homogeneity of RNA oligomers.

| Chromatographic Technique | Principle of Separation | Primary Application for Homogeneity Assessment |

|---|---|---|

| Ion-Exchange (IEX) HPLC | Charge | Separation of full-length products from shorter failure sequences. |

| Reversed-Phase (RP) HPLC | Hydrophobicity | Purification of DMT-on oligonucleotides from DMT-off failure sequences. |

| Ion-Pair Reversed-Phase (IP-RP) HPLC | Charge and Hydrophobicity | High-resolution separation of oligonucleotides and their impurities. |

Research Directions and Future Perspectives

Innovations in Protecting Group Chemistry for RNA Synthesis

The efficiency and fidelity of solid-phase RNA synthesis are critically dependent on the suite of protecting groups employed for the 2'-hydroxyl, the exocyclic amines of the nucleobases, and the 5'-hydroxyl functions. The compound in focus utilizes a classic combination: the acid-labile 5'-dimethoxytrityl (DMT), the fluoride-labile 3'-tert-butyldimethylsilyl (TBDMS), and the base-labile isobutyryl (ibu) group. While effective, this strategy has limitations that current research aims to overcome.

Development of Novel 2'-Hydroxyl Protecting Groups

The 2'-hydroxyl group is the primary feature distinguishing RNA from DNA, and its protection is paramount to prevent side reactions and chain cleavage during synthesis. glenresearch.com The tert-butyldimethylsilyl (TBDMS) group has been a workhorse in this role, but its removal requires fluoride (B91410) ions, and its relative bulk can lead to longer coupling times compared to DNA synthesis. biosyn.com Research is actively pursuing alternatives that offer faster coupling kinetics and milder deprotection conditions.

One major area of innovation is the development of acetal-based protecting groups. Groups like 1-(2-fluorophenyl)-4-methoxypiperidin-4-yl (Fpmp) and 1-(2-chloro-4-methylphenyl)-4-methoxypiperidin-4-yl (Ctmp) were developed to be labile to acidic conditions, allowing for potentially orthogonal deprotection strategies. glenresearch.comnih.gov Another significant advancement is the 2'-ACE (bis(acetoxyethoxy)methyl) orthoester chemistry, which is acid-labile and designed to improve the speed and efficiency of RNA synthesis, with coupling yields comparable to those in DNA synthesis. horizondiscovery.com The hydrophilic nature of the 2'-ACE group and its deprotection products simplifies downstream processing. horizondiscovery.com

More recent strategies have focused on developing highly flexible acetal (B89532) functions to achieve coupling efficiencies over 98% within minutes, rivaling DNA synthesis speeds. acs.org The 2-nitrobenzyloxymethyl (2-NBOM) group is an example of a photolabile protecting group, offering another layer of orthogonality in deprotection schemes.

Below is a table comparing various 2'-hydroxyl protecting groups.

| Protecting Group | Abbreviation | Cleavage Condition | Key Advantages | Key Disadvantages |

| tert-butyldimethylsilyl | TBDMS | Fluoride ion (e.g., TBAF) | Well-established, stable | Slower coupling times, potential for migration |

| 1-(2-fluorophenyl)-4-methoxypiperidin-4-yl | Fpmp | Mild Acid | Acid-labile, allows orthogonal strategies | Potential cleavage of internucleotidic linkages |

| bis(acetoxyethoxy)methyl orthoester | 2'-ACE | Mild Acid | Fast coupling, high yields, hydrophilic | Requires specific deprotection steps |

| [(Triisopropylsilyl)oxy]methyl | TOM | Fluoride ion | Faster coupling than TBDMS | Requires fluoride for removal |

| 2-Nitrobenzyloxymethyl | 2-NBOM | UV Light | Photolabile, offers orthogonality | Potential for side reactions upon photolysis |

Orthogonal and Labile Nucleobase Protecting Groups

Orthogonal protecting group strategies are essential for synthesizing complex or modified RNA strands. An orthogonal system allows for the selective removal of one type of protecting group in the presence of others, enabling, for example, site-specific modification of the RNA while it is still attached to the solid support. nih.gov The use of a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for 5'-hydroxyl protection, in combination with acid-labile 2'-OH groups, is a classic example of an orthogonal approach.

The standard protecting groups for the exocyclic amines of nucleobases, such as isobutyryl (ibu) for guanine (B1146940), benzoyl (Bz) for adenine (B156593) and cytosine, and acetyl (Ac) for cytosine, typically require stringent basic conditions for removal (e.g., concentrated ammonium (B1175870) hydroxide). researchgate.netatdbio.com These harsh conditions can be detrimental to sensitive modifications on the RNA molecule. Consequently, there is a strong drive to develop more labile protecting groups that can be cleaved under milder, non-nucleophilic conditions. atdbio.comresearchgate.net

The phenoxyacetyl (Pac) group, for instance, is more sensitive to basic nucleophiles than standard acyl groups, allowing for gentler deprotection. acs.org Another approach involves the use of the dimethylacetamidine (Dma) group, which can remain intact on adenine while other "ultra mild" protecting groups are removed, providing an orthogonal handle for specific ligation or modification strategies. nih.gov The development of such groups is critical for expanding the chemical toolbox available for RNA synthesis and modification.

Advances in RNA Synthesis Automation and Scalability

The transition of RNA from a research tool to a therapeutic modality has created an urgent need for automated, high-throughput, and large-scale synthesis methods. takarabio.com While chemical synthesis using phosphoramidites like 5'-DMT-3'-TBDMS-ibu-rG is excellent for producing relatively short RNA oligomers, producing the much longer strands required for mRNA therapies necessitates different approaches. bio-itworld.com

High-Throughput Synthesis Technologies

Microarray-based synthesis is another powerful technology for generating large numbers of different RNA sequences in parallel. acs.org This involves light-directed synthesis on a chip surface, requiring specialized phosphoramidites with photolabile 5'-protecting groups. acs.org These technologies, combined with computational tools for sequence design and analysis, are accelerating the discovery and optimization of functional RNA molecules. nih.govbio-rad.com

Large-Scale Production Methods for Therapeutic RNA

The success of mRNA vaccines has highlighted the demand for manufacturing RNA on a massive scale. creative-enzymes.com While chemical synthesis is viable for short RNAs, it becomes inefficient and costly for the thousands of nucleotides that can make up an mRNA molecule. bio-itworld.com For large-scale production of long RNAs, in vitro transcription (IVT) is the dominant method. takarabio.comcreative-enzymes.commdpi.com

IVT is an enzymatic process that uses a DNA template and an RNA polymerase (typically T7) to synthesize RNA. creative-enzymes.comsemanticscholar.org This method is highly efficient for producing large quantities of RNA. mdpi.com However, it faces its own challenges, including the potential for 3'-end heterogeneity and the introduction of immunogenic double-stranded RNA byproducts. bio-itworld.com

Current research focuses on optimizing IVT processes for scalability and purity. creative-enzymes.com This includes developing scalable platform processes that incorporate multiple unit operations like chromatography and ultrafiltration/diafiltration for purification. creative-enzymes.com Combining chemical and enzymatic approaches is also a promising avenue. For example, chemically synthesized, modified RNA fragments can be enzymatically ligated to produce longer, specifically modified RNA molecules, merging the precision of chemical synthesis with the scale of enzymatic methods.

| Synthesis Method | Typical Length (nucleotides) | Key Advantages | Key Disadvantages | Primary Application |

| Solid-Phase Chemical Synthesis | < 100 nt | High purity, allows for diverse modifications | High cost for long sequences, lower yield with increasing length | siRNAs, antisense oligonucleotides, RNA probes |

| In Vitro Transcription (IVT) | > 1000 nt | High yield, cost-effective for long RNA, scalable | 3'-end heterogeneity, potential for impurities (dsRNA) | mRNA vaccines, therapeutic mRNA |

| Chemo-enzymatic Ligation | Variable | Allows site-specific modification of long RNAs | Complex multi-step process | Modified long non-coding RNAs, complex structural studies |

Expanding the Scope of RNA Modifications for Biological Applications

Nature has evolved a vast repertoire of over 100 chemically distinct RNA modifications, which play crucial roles in regulating gene expression and RNA function. nih.govnih.gov The ability to incorporate these or novel, non-natural modifications into synthetic RNA opens up immense possibilities for therapeutic and research applications. These modifications can enhance stability, improve pharmacokinetic properties, reduce immunogenicity, and introduce new functionalities. frontiersin.orgamerigoscientific.com

The field of epitranscriptomics, which studies these RNA modifications, is rapidly advancing, driven by new sequencing and mass spectrometry techniques. nih.gov Enzymes that install ("writers"), remove ("erasers"), and recognize ("readers") these modifications are key targets for drug development. frontiersin.org

In synthetic RNA, modifications can be introduced in several ways. One method is the "modified monomer approach," where a phosphoramidite (B1245037) building block containing the desired modification is incorporated during solid-phase synthesis. nih.gov This provides precise, site-specific control. Alternatively, post-synthetic modification allows for the derivatization of a precursor oligonucleotide after it has been assembled. nih.gov Chemo-enzymatic strategies combine the flexibility of chemical synthesis with the specificity of enzymes to label or modify RNA. bohrium.com These approaches are being used to create RNA molecules with improved therapeutic profiles, such as siRNAs with enhanced stability against nucleases or mRNAs with reduced innate immune stimulation and increased translational efficiency.

Engineering of RNA for Enhanced Stability and Bioactivity

A primary challenge in the therapeutic application of RNA is its inherent instability and susceptibility to degradation by nucleases. The chemical modifications afforded by protected phosphoramidites like this compound are instrumental in overcoming these limitations.

The tert-butyldimethylsilyl (TBDMS) group, which protects the 2'-hydroxyl of the ribose sugar, is a standard and widely adopted strategy in RNA synthesis. glenresearch.comkulturkaufhaus.de This bulky silyl (B83357) group not only prevents unwanted side reactions during the phosphoramidite coupling cycle but also confers a degree of nuclease resistance to the resulting RNA molecule. nih.govidtdna.com By sterically hindering the approach of ribonucleases, the TBDMS modification contributes to the longevity of the synthetic RNA in biological environments. nih.gov

| Protecting Group | Position | Function in Enhancing Stability and Bioactivity |

| 5'-DMT | 5'-Hydroxyl | Enables efficient, stepwise synthesis and simplifies purification, ensuring the final RNA product is of high purity for biological applications. researchgate.net |

| 3'-TBDMS | 3'-Hydroxyl (of the preceding nucleotide) | Directs the phosphoramidite coupling to the 5'-hydroxyl of the growing RNA chain, ensuring the formation of the correct 3'-5' phosphodiester bond. |

| N2-isobutyryl (ibu) | Exocyclic amine of Guanosine (B1672433) | Prevents unwanted side reactions at the nucleobase during synthesis, ensuring the integrity of the guanine base for correct base pairing and biological function. nih.gov |

Design of RNA for Gene Editing and Therapeutic Interventions

The advent of RNA-based therapeutics, including small interfering RNAs (siRNAs) and the CRISPR-Cas9 system, has revolutionized the landscape of medicine. The synthesis of the RNA components for these technologies heavily relies on high-purity, chemically modified phosphoramidites such as this compound.

In the context of CRISPR-Cas9 gene editing, the guide RNA (gRNA) directs the Cas9 nuclease to a specific genomic locus. The efficacy and specificity of this process are critically dependent on the integrity of the gRNA. Chemical modifications, introduced during synthesis using protected phosphoramidites, can enhance the stability of gRNAs in the cellular environment, leading to more efficient and prolonged gene editing activity. nih.govnih.gov The use of TBDMS-protected phosphoramidites is a common strategy in the chemical synthesis of gRNAs for research and therapeutic development. idtdna.com

| Therapeutic Modality | Role of this compound in Synthesis | Impact on Therapeutic Intervention |

| CRISPR-Cas9 | Building block for the chemical synthesis of guide RNAs (gRNAs). | Ensures the production of high-fidelity gRNAs. The resulting stability enhancements can lead to more robust and sustained gene editing activity. |

| RNA interference (RNAi) | Component for the synthesis of small interfering RNAs (siRNAs). | Contributes to the stability of siRNA duplexes, improving their resistance to degradation and enhancing their gene-silencing efficacy. researchgate.net |

| mRNA Vaccines | Potential building block for the synthesis of mRNA, particularly for ensuring the integrity of the guanosine components. | While large-scale mRNA production often utilizes in vitro transcription, the chemical synthesis of modified mRNA segments or cap analogs can benefit from high-purity phosphoramidites to enhance stability and translational efficiency. |

Integration of this compound in Emerging Fields of Chemical Biology

The versatility of chemically synthesized RNA, facilitated by reagents like this compound, has opened new avenues in synthetic biology and nucleic acid nanotechnology.

Synthetic Biology Applications

Synthetic biology aims to design and construct new biological parts, devices, and systems. Synthetic gene circuits, which are engineered networks of genes and regulatory elements, are a cornerstone of this field. lbl.govnih.gov These circuits can be designed to perform logical operations and control cellular behavior in response to specific inputs. ed.ac.uk

RNA molecules are increasingly being used as components of synthetic gene circuits due to their predictable base-pairing interactions and diverse functionalities. nih.gov The ability to chemically synthesize RNA strands with specific sequences and modifications is crucial for building these circuits. The use of protected phosphoramidites like this compound allows for the precise construction of RNA-based regulatory elements, such as riboswitches and RNA thermometers, which can be integrated into larger synthetic networks to control gene expression. nih.govbiorxiv.org The enhanced stability of RNA molecules synthesized with such modified nucleosides is also advantageous for the robustness and reliability of these synthetic biological systems.

Nucleic Acid Nanotechnology and Materials Science

Nucleic acid nanotechnology leverages the self-assembly properties of DNA and RNA to create nanoscale structures with programmable shapes and functions. researchgate.net RNA, with its unique structural motifs and catalytic capabilities, is a particularly attractive material for the construction of dynamic and functional nanodevices.

The bottom-up assembly of RNA nanostructures, such as cubes, prisms, and arrays, often requires the use of chemically synthesized RNA oligonucleotides. youtube.com The purity and sequence fidelity of these oligonucleotides are critical for the successful self-assembly of the desired nanostructures. The solid-phase synthesis of these RNA components, employing protected phosphoramidites including this compound, ensures the production of high-quality building blocks for RNA nanotechnology. The resulting RNA nanostructures have potential applications in drug delivery, biosensing, and as scaffolds for the organization of other molecules. Furthermore, the development of RNA-based biomaterials with specific mechanical and biochemical properties is an emerging area that will benefit from the ability to synthesize custom RNA molecules with enhanced stability. researchgate.net

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.